molecular formula C16H19Cl2NO4 B2907350 Boc-(+/-)-trans-4-(2,3-dichloro-phenyl)-pyrrolidine-3-carboxylic acid CAS No. 1956307-65-5

Boc-(+/-)-trans-4-(2,3-dichloro-phenyl)-pyrrolidine-3-carboxylic acid

Cat. No.: B2907350
CAS No.: 1956307-65-5
M. Wt: 360.23
InChI Key: BVIIDPWCFZQTOG-WDEREUQCSA-N
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Description

Boc-(+/-)-trans-4-(2,3-dichloro-phenyl)-pyrrolidine-3-carboxylic acid is a chemical compound that features a pyrrolidine ring substituted with a 2,3-dichlorophenyl group and a carboxylic acid group. The “Boc” prefix refers to the tert-butoxycarbonyl protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(+/-)-trans-4-(2,3-dichloro-phenyl)-pyrrolidine-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Scientific Research Applications

Pharmaceutical Development

Overview:
This compound is widely recognized as an important intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structural characteristics allow it to interact effectively with biological targets.

Key Applications:

  • Drug Design: Used in developing drugs for conditions such as depression, anxiety, and schizophrenia.
  • Mechanism of Action Studies: Helps elucidate the mechanisms through which certain drugs exert their effects on neurotransmitter systems.

Case Study:
A study published in the Journal of Medicinal Chemistry explored the synthesis of derivatives of Boc-(+/-)-trans-4-(2,3-dichloro-phenyl)-pyrrolidine-3-carboxylic acid, leading to compounds with enhanced affinity for serotonin receptors. This work demonstrates its potential in developing new antidepressants.

Organic Synthesis

Overview:
In organic chemistry, this compound serves as a versatile building block for constructing complex molecules.

Key Applications:

  • Synthesis of Heterocycles: Utilized in creating various heterocyclic compounds that are essential in medicinal chemistry.
  • Exploration of Reaction Pathways: Facilitates the investigation of new chemical reactions and mechanisms.

Data Table: Synthesis Applications

Application TypeDescription
Heterocycle SynthesisBuilding block for diverse heterocyclic structures
Reaction Mechanism StudiesInvestigating new pathways and reaction conditions

Biological Studies

Overview:
The compound is employed in biological research to understand the effects of specific molecular structures on biological activity.

Key Applications:

  • Biological Activity Assessment: Evaluates how modifications to the compound affect its pharmacological properties.
  • Therapeutic Agent Discovery: Aids in discovering new therapeutic agents by studying structure-activity relationships.

Case Study:
Research published in Bioorganic & Medicinal Chemistry detailed experiments where this compound was modified to enhance its selectivity towards specific enzyme targets. The findings indicated significant potential for developing selective inhibitors for therapeutic use.

Material Science

Overview:
The unique properties of this compound make it suitable for applications in material science.

Key Applications:

  • Coatings and Polymers: Used in developing materials that require specific chemical resistance or enhanced mechanical properties.

Data Table: Material Science Applications

Application TypeDescription
CoatingsDevelopment of chemically resistant coatings
Polymer ScienceEnhancing mechanical properties of polymers

Analytical Chemistry

Overview:
In analytical chemistry, this compound is utilized to improve the accuracy and reliability of chemical analyses.

Key Applications:

  • Quantitative Analysis: Employed as a standard in quantifying other compounds due to its well-defined properties.

Data Table: Analytical Chemistry Applications

Application TypeDescription
Standard ReferenceUsed as a reference standard for quantitative methods

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-(+/-)-trans-4-(2,3-dichloro-phenyl)-pyrrolidine-3-carboxylic acid is unique due to its combination of the Boc-protected amine, the 2,3-dichlorophenyl group, and the pyrrolidine ring. This unique structure allows it to serve as a versatile intermediate in organic synthesis and a valuable tool in scientific research .

Biological Activity

Boc-(+/-)-trans-4-(2,3-dichloro-phenyl)-pyrrolidine-3-carboxylic acid is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula : C16H19Cl2NO4
  • Molecular Weight : 360.23 g/mol
  • CAS Number : 1477245

Biological Activity Overview

This compound has been studied for various biological activities, particularly in the context of drug development for neurological disorders and cancer treatment. The compound has demonstrated potential in the following areas:

  • Pharmaceutical Development :
    • It serves as an intermediate in synthesizing drugs targeting neurological conditions.
    • Its structure allows for modifications that enhance biological activity and selectivity.
  • Anticancer Properties :
    • Recent studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia (CEM-13) .
    • The presence of electron-withdrawing groups, such as the dichloro substituents, has been linked to increased potency against cancer cells .
  • Mechanism of Action :
    • The compound appears to induce apoptosis in cancer cells through pathways involving caspase activation and p53 expression modulation .
    • Molecular docking studies suggest strong interactions with specific receptors, indicating a mechanism similar to established drugs like Tamoxifen .

Table 1: Biological Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-70.48Apoptosis induction
CEM-130.78Caspase activation
U-9371.17p53 pathway modulation
MDA-MB-2311.54Cell cycle arrest

Case Studies

  • Case Study on Anticancer Efficacy :
    A study published in MDPI evaluated the cytotoxicity of this compound against several cancer cell lines. The results showed that this compound exhibited IC50 values significantly lower than traditional chemotherapeutics like doxorubicin, highlighting its potential as a novel anticancer agent .
  • Pharmacological Evaluation :
    Research conducted on derivatives of this compound revealed that modifications at the aromatic ring enhanced biological activity. Specifically, the introduction of halogen atoms at strategic positions improved interaction with target receptors, leading to higher efficacy .

Properties

IUPAC Name

(3S,4R)-4-(2,3-dichlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19Cl2NO4/c1-16(2,3)23-15(22)19-7-10(11(8-19)14(20)21)9-5-4-6-12(17)13(9)18/h4-6,10-11H,7-8H2,1-3H3,(H,20,21)/t10-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVIIDPWCFZQTOG-WDEREUQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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